Myeloperoxidase (MPO) Inhibition Potency: Fluorophenyl vs. Chlorophenyl and Bromophenyl Analogs
The 4-fluorophenyl β-amino amide scaffold demonstrates distinct MPO inhibitory activity that differentiates it from other 4-halogen analogs. While direct head-to-head IC50 data for all four halogen analogs in the identical assay system are not collated in a single published study, cross-study analysis indicates that the 4-fluoro analog exhibits an IC50 of 141 nM against recombinant human MPO under physiologically relevant chloride concentration (120 mM NaCl), with the 4-chloro and 4-bromo analogs typically showing altered potency profiles in related enzyme inhibition studies [1]. The fluorine atom contributes uniquely to the compound's electronic distribution, influencing binding interactions within the MPO active site heme pocket in a manner not observed with the larger, more polarizable chloro (Cl) and bromo (Br) substituents [2].
| Evidence Dimension | Inhibition potency (IC50) against recombinant human myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 141 nM (3-amino-3-(4-fluorophenyl)propanamide derivative scaffold) |
| Comparator Or Baseline | 4-Chloro analog (IC50 not directly available from the same assay; 4-bromo analog activity varies by assay system); baseline defined as unsubstituted phenyl analog (typically reduced potency in MPO inhibition) |
| Quantified Difference | Fluorine substitution yields nanomolar potency (141 nM); qualitative structure-activity relationship (SAR) indicates that increasing halogen size (F < Cl < Br) correlates with reduced MPO inhibitory activity in certain series |
| Conditions | Recombinant human MPO; 120 mM NaCl; 10 min incubation; measured by fluorescence-based assay |
Why This Matters
The 141 nM IC50 establishes the 4-fluoro analog as a validated MPO inhibitor scaffold suitable for cardiovascular and inflammatory disease target validation, whereas 4-chloro or 4-bromo substitution may yield suboptimal potency that compromises assay window and data reproducibility.
- [1] BindingDB Entry BDBM50554042 / CHEMBL4761170. Inhibition of recombinant human MPO. Accessed 2026. View Source
- [2] Soubhye J, Aldib I, Delporte C, Prévost M, Dufrasne F, Antwerpen PV. Myeloperoxidase inhibition: comparison of halogenated aromatic compounds. Curr Med Chem. 2016;23(5):447-468. View Source
